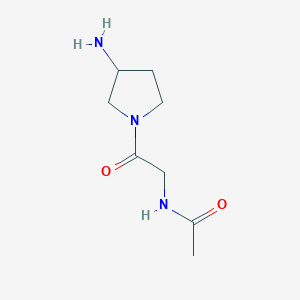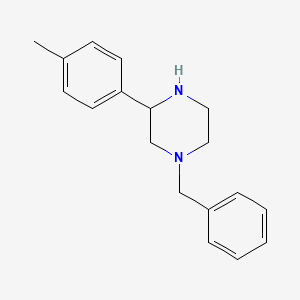
1-Benzyl-3-(4-methylphenyl)piperazine
Descripción general
Descripción
1-Benzyl-3-(4-methylphenyl)piperazine, commonly referred to as 4-MePPP or MEPP, is a chemical compound that belongs to the piperazine family. It is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methylphenyl)piperazine is C18H22N2. The molecular weight is 266.4 g/mol.
Aplicaciones Científicas De Investigación
Antidepressant Intermediate Synthesis
1-Benzyl-3-(4-methylphenyl)piperazine: serves as an intermediate in the synthesis of antidepressants like Mirtazapine . Mirtazapine is known for its use in treating major depressive disorder and is characterized by its tetracyclic chemical structure, which contributes to its unique pharmacological profile.
Antiemetic Drug Development
This compound is utilized in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride , a metabolite of Meclizine . Meclizine is an antihistamine that is commonly prescribed to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.
Acetylcholinesterase Inhibition
Researchers have explored the use of 1-Benzyl-3-(4-methylphenyl)piperazine in creating inhibitors of acetylcholinesterase (AChE) . AChE inhibitors are crucial in the treatment of Alzheimer’s disease as they help increase the level of acetylcholine in the brain, improving cognition and memory.
Butyrylcholinesterase Inhibition
Similar to AChE, butyrylcholinesterase (BChE) is another enzyme targeted by inhibitors derived from this compound . BChE inhibitors have potential therapeutic applications in diseases where acetylcholine plays a role, such as Alzheimer’s disease.
Central Nervous System Stimulant Research
As a derivative of benzylpiperazine, 1-Benzyl-3-(4-methylphenyl)piperazine has been studied for its central nervous system (CNS) stimulant properties . While its potency is less than that of amphetamine, it provides a basis for understanding the structure-activity relationship in CNS stimulants.
Drug Discovery and Structural Diversity
Piperazine rings, such as those found in 1-Benzyl-3-(4-methylphenyl)piperazine , are the third most common nitrogen heterocycle in drug discovery . They are key components in blockbuster drugs and are valued for their ability to improve pharmacological profiles, including water solubility and bioavailability.
Pharmacokinetic Profile Enhancement
The presence of piperazine rings can significantly enhance the pharmacokinetic profile of pharmaceuticals . The nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, which can be crucial for the drug’s interaction with biological receptors.
Synthesis of Antiviral and Anticancer Agents
The structural motif of piperazine is prevalent in a variety of pharmacological agents with antiviral and anticancer properties . The versatility of 1-Benzyl-3-(4-methylphenyl)piperazine in synthesizing such agents makes it a valuable compound in medicinal chemistry.
Mecanismo De Acción
- It specifically interacts with muscle membrane GABA receptors , leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm .
- Activation of these pathways leads to increased neurotransmitter release and altered synaptic transmission .
- However, adverse effects have been reported, including acute psychosis , renal toxicity , and seizures .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The exact bioavailability of BZP is unknown. BZP undergoes hepatic metabolism. Approximately 5.5 hours . Renal excretion .
Result of Action
Action Environment
Propiedades
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQKWXGHVXWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



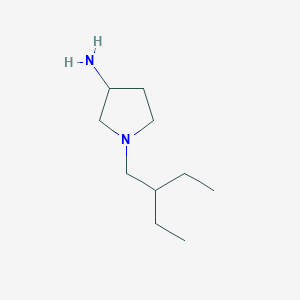
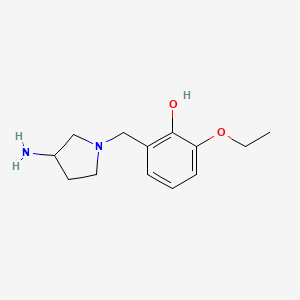
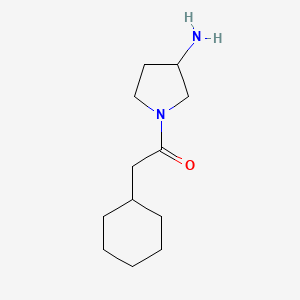
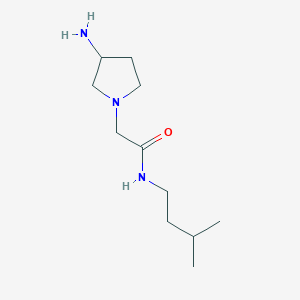
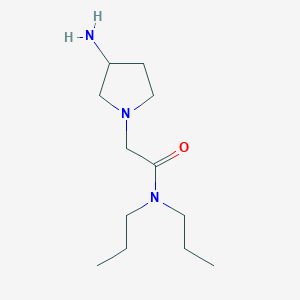
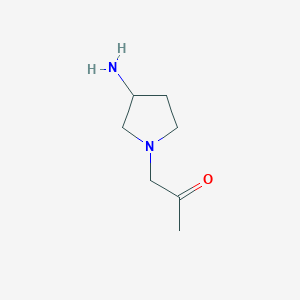

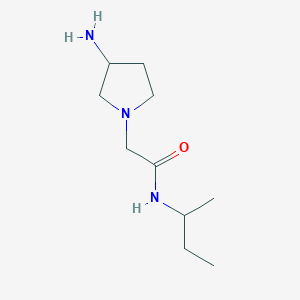
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)
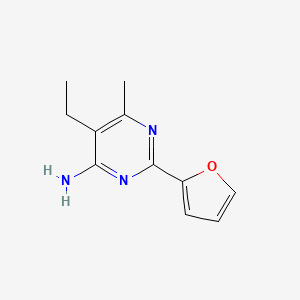
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
